N-(4-ethylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide, also known as EMA401, is a small molecule drug that has been developed as a potential treatment for chronic pain conditions. The drug has been shown to be effective in preclinical studies and is currently undergoing clinical trials.
Mecanismo De Acción
N-(4-ethylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide acts on a specific subtype of the angiotensin II receptor, known as AT2, which is involved in pain signaling pathways. By blocking the AT2 receptor, N-(4-ethylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide reduces the activity of pain-sensing neurons and reduces pain sensations.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has been shown to have a good safety profile in preclinical studies, with no significant adverse effects observed. The drug appears to be well-tolerated and does not produce significant changes in vital signs or organ function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-ethylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has several advantages for use in lab experiments, including its high potency and specificity for the AT2 receptor. However, the drug has some limitations, including its relatively short half-life and the need for repeated dosing to maintain therapeutic levels.
Direcciones Futuras
There are several potential future directions for research on N-(4-ethylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide, including further preclinical studies to better understand its mechanism of action and potential side effects, as well as clinical trials to evaluate its efficacy and safety in humans. Additionally, there may be opportunities to develop new formulations of the drug that improve its pharmacokinetic properties and increase its therapeutic potential.
In conclusion, N-(4-ethylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide is a promising new drug for the treatment of chronic pain conditions. Its unique mechanism of action and good safety profile make it an attractive candidate for further research and development.
Métodos De Síntesis
The synthesis of N-(4-ethylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide involves several steps, including the reaction of 4-ethylphenylamine with 2-methyl-1H-benzimidazole-1-carboxylic acid to form the intermediate compound, which is then converted to N-(4-ethylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide through a series of reactions. The synthesis method has been optimized to produce high yields of the drug with good purity.
Aplicaciones Científicas De Investigación
N-(4-ethylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has been extensively studied in preclinical models of chronic pain, including neuropathic pain and inflammatory pain. The drug has been shown to be effective in reducing pain behaviors in these models, and it appears to have a different mechanism of action than currently available pain medications.
Propiedades
IUPAC Name |
N-(4-ethylphenyl)-2-(2-methylbenzimidazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-3-14-8-10-15(11-9-14)20-18(22)12-21-13(2)19-16-6-4-5-7-17(16)21/h4-11H,3,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDGSXMJEZFRFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=NC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.